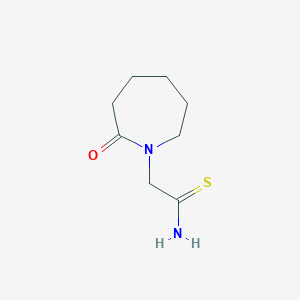

![molecular formula C13H8F3N3OS B5738996 5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)

5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FNT and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Pharmacological Properties

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . For example, 2-trifluoromethylfuran 1 is an oxytocin antagonist , and 3-fluorofuran 2 inhibits HIV-1 reverse transcriptase at the nanomolar level .

Antimalarial Activity

2-Trifluoromethylfuran 3 reveals antimalarial activity . This suggests that the compound could be used in the development of new antimalarial drugs.

Antibacterial Properties

Derivatives of furans demonstrate antibacterial properties . This indicates that the compound could be used in the creation of new antibacterial agents .

Antifungal Activity

5-Substituted-1,2,4,-triazole-3-thiones, a group which includes the compound , have been shown to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antithyroid Activity

5-Substituted-1,2,4,-triazole-3-thiones also exhibit antithyroid activity . This could be useful in the management of thyroid disorders.

Hypoglycaemic Activity

The compound has been associated with hypoglycaemic activity , indicating potential applications in the treatment of diabetes.

Antidepressant Activity

The compound has also been linked with antidepressant activity , suggesting potential use in the treatment of mood disorders.

Foldamer Research

The compound belongs to cyclic β-amino acids characterized by well-defined and controllable conformational preferences, demonstrating its potential as building blocks in the field of foldamer research .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that 1h-1,2,4-triazole-3-thiol, a related compound, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (ii) salts . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of a related compound, 2-(2-furanylmethyl)-5-methylfuran, is 1621852 , which might suggest similar properties for the compound . The molecular weight can influence the compound’s bioavailability, as it can affect absorption and distribution within the body.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

3-(furan-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3OS/c14-13(15,16)8-4-1-2-5-9(8)19-11(17-18-12(19)21)10-6-3-7-20-10/h1-7H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPBLWHZNQBIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NNC2=S)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326667 |

Source

|

| Record name | 3-(furan-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203462 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

673491-39-9 |

Source

|

| Record name | 3-(furan-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2-fluorobenzamide](/img/structure/B5738916.png)

![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5738932.png)

![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)

![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)

![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)

![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)